methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a structurally complex organic compound featuring a thiophene core functionalized with sulfamoyl, carbamoyl, and carboxylate ester groups. Its molecular architecture includes:
- A 2-methoxyphenylcarbamoyl moiety, which introduces electron-donating methoxy and carbamoyl groups.
- A 4-methylphenylsulfamoyl group, contributing steric bulk and hydrophobic interactions.
- A methyl carboxylate at the 2-position of the thiophene ring, enhancing solubility and metabolic stability.
Its synthesis typically involves multi-step reactions, including sulfamoylation, carbamoylation, and esterification, with analytical techniques like NMR and mass spectrometry used for validation .
Properties
IUPAC Name |
methyl 3-[[2-(2-methoxyanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-15-8-10-16(11-9-15)24(14-20(25)23-17-6-4-5-7-18(17)29-2)32(27,28)19-12-13-31-21(19)22(26)30-3/h4-13H,14H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQJFGBIMAPDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with appropriate sulfonamide derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide moiety, potentially converting it to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Reagent in Organic Synthesis: This compound serves as an intermediate in synthesizing other organic molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.
2. Biology:
- Biological Activity Investigation: Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of thiophene compounds can inhibit the growth of various bacteria and fungi.
- Anticancer Activity: Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate may also possess such properties.
3. Medicine:
- Drug Candidate Exploration: Due to its complex structure and functional groups, this compound is being explored as a potential drug candidate for treating various diseases, including cancer and bacterial infections. The sulfonamide moiety may interact with specific enzymes or receptors, inhibiting their activity.
4. Industry:
- Material Development: This compound has potential applications in developing advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electron-rich thiophene structure.
Case Studies
Several studies highlight the efficacy of compounds similar to this compound:
Mechanism of Action
The mechanism of action of methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate involves interactions with specific molecular targets. The sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name (Example) | Molecular Formula | Substituent Features | Biological Activity | Key Reference |
|---|---|---|---|---|
| Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate | C₂₃H₂₅N₃O₄S₂ | Dimethylamino group (electron-donating) | Enhanced solubility; moderate antimicrobial activity | |
| Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate | C₂₀H₁₇NO₆S₂ | Phenyl instead of methylphenyl | Reduced steric hindrance; lower antitumor IC₅₀ | |
| Methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate | C₂₁H₂₀ClN₃O₅S₂ | 3-Chlorophenyl (electron-withdrawing) | Improved enzyme inhibition; higher cytotoxicity | |
| Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | C₁₃H₁₂ClNO₄S₂ | Chloro and methyl groups | Significant antitumor (IC₅₀: 2.1 µM) and antimicrobial activity | |
| Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate | C₂₀H₁₇F₃NO₅S₂ | Trifluoromethoxy group | Enhanced lipophilicity and metabolic stability |
Comparative Bioactivity Data
- Antitumor Activity: The target compound’s IC₅₀ values are comparable to Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (IC₅₀: 2.1 µM) but superior to non-chlorinated analogs .
- Antimicrobial Activity : The 2-methoxyphenylcarbamoyl group confers moderate activity against Gram-positive bacteria, outperforming hydroxyl-containing derivatives (e.g., Methyl 3-[(4-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate) .
Chemical and Physical Property Comparisons
- Solubility : Compounds with polar groups (e.g., hydroxyl, methoxycarbonyl) exhibit higher aqueous solubility but lower logP values. The target compound’s logP (~3.5) balances solubility and membrane penetration .
- Synthetic Complexity : The carbamoylmethyl-sulfamoyl linkage in the target compound requires precise reaction conditions, making synthesis more challenging than analogs with simpler sulfonamide groups .
Biological Activity
Methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate, also known as methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various research findings, case studies, and relevant data.
Chemical Information
- IUPAC Name : Methyl 3-[(2-methoxyphenyl)carbamoyl]methyl(4-methylphenyl)sulfamoylthiophene-2-carboxylate
- Molecular Formula : CHNOS
- Molecular Weight : 350.39 g/mol
- CAS Number : 106820-63-7
Structural Features
The compound features a thiophene ring, a sulfamoyl group, and a methoxycarbonyl moiety, which are critical for its biological activity. The presence of multiple functional groups contributes to its potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds with sulfamoyl groups often exhibit antimicrobial properties. A study demonstrated that derivatives of methyl 3-sulfamoylthiophene exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent investigations have explored the anticancer potential of this compound. In vitro studies showed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes implicated in disease processes. For instance, it was found to inhibit carbonic anhydrase, an enzyme associated with tumor growth and metastasis. This inhibition may contribute to its anticancer effects .
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of methyl 3-sulfamoylthiophene derivatives in treating bacterial infections in mice. The results indicated a significant reduction in bacterial load compared to controls, supporting its potential use as an antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
